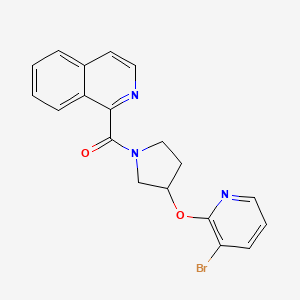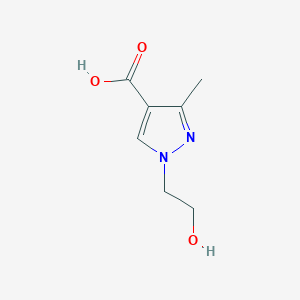
4-Chloro-2-(cyclohexylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(cyclohexylamino)benzonitrile is a chemical compound with the CAS Number: 939816-39-4 . It has a molecular weight of 234.73 and its IUPAC name is this compound . It is stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,16H,1-5H2 . The average mass is 234.725 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.73 , a physical form of powder , and it is stored at room temperature .
Scientific Research Applications
Photochemical Behavior and Charge Transfer
- The photochemical behavior of compounds similar to 4-Chloro-2-(cyclohexylamino)benzonitrile, particularly those with N-aryl group substitutions, shows a strong dependency on the substituent. This effect is attributed to the formation of twisted intramolecular charge transfer (TICT) states in certain substituents. Such findings contribute to the understanding of photochemical properties in related compounds (Yang, Liau, Wang, & Hwang, 2004).
Photolysis and Reactivity
- Studies on compounds related to this compound, such as 4-chloroaniline, demonstrate their photostability and photoheterolysis behavior in various media. These findings shed light on the generation and reactivity of related phenyl cations, important in understanding the photochemical properties of similar compounds (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Dual Fluorescence in Polar Solvents
- Research into compounds like this compound, specifically 4-(N,N-dimethylamino)benzonitrile (DMABN), has revealed dual fluorescence in polar solvents. This property is attributed to different conformations of the molecule, leading to varying excited states. These insights are valuable for understanding the fluorescence behavior of similar chemicals (Atsbeha, Mohammed, & Redi-Abshiro, 2010).
Synthetic Applications
- A novel synthetic route to 4-chloro-5-alkyl-phthalonitrile, which is structurally related to this compound, has been demonstrated. This method is crucial for the development of metallophthalocyanines and other derivatives, indicating the compound's relevance in synthetic chemistry (Dinçer, Gül, & Koçak, 2004).
Lithium Ion Battery Applications
- In the realm of high voltage lithium ion batteries, derivatives of benzonitrile, like 4-(Trifluoromethyl)-benzonitrile, have been used as electrolyte additives. This shows the potential application of similar compounds in enhancing the performance and stability of lithium ion batteries (Huang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(cyclohexylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXOZTQPPYEROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2653208.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)
![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)






![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)